![molecular formula C22H18FN3O2 B14811588 N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B14811588.png)
N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)-3-methylbenzamide: is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorobenzylidene group, a hydrazino carbonyl group, and a methylbenzamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)-3-methylbenzamide typically involves the condensation of 4-fluorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 4-isocyanatobenzoyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or hydrazones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide
- N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide
Comparison:
- N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of the methylbenzamide group, which may result in different chemical reactivity and biological activity.
- N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)cyclopropanecarboxamide: This compound contains a cyclopropanecarboxamide group, which introduces ring strain and may affect the compound’s stability and reactivity .
N-(4-{[2-(4-fluorobenzylidene)hydrazino]carbonyl}phenyl)-3-methylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that are distinct from its analogs.
Properties
Molecular Formula |
C22H18FN3O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[4-[[(E)-(4-fluorophenyl)methylideneamino]carbamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H18FN3O2/c1-15-3-2-4-18(13-15)21(27)25-20-11-7-17(8-12-20)22(28)26-24-14-16-5-9-19(23)10-6-16/h2-14H,1H3,(H,25,27)(H,26,28)/b24-14+ |
InChI Key |
GXZHABFNOQDXQN-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


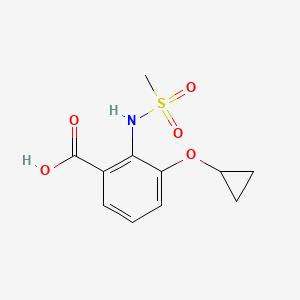
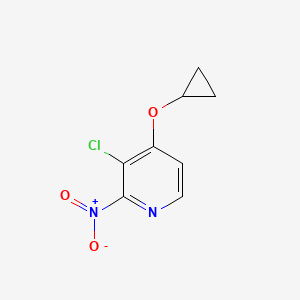

![N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B14811534.png)
![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14811540.png)
![Ethyl spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carboxylate](/img/structure/B14811550.png)
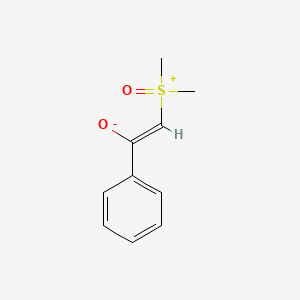

![N-{2-methyl-3-[(phenylacetyl)amino]phenyl}cyclopropanecarboxamide](/img/structure/B14811560.png)
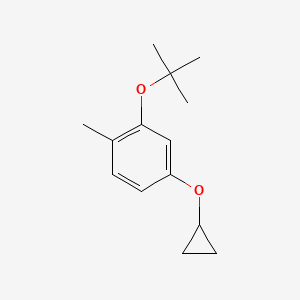
![(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1S)-1-hydroxyethyl]-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14811573.png)
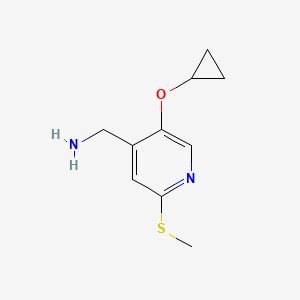

![4-{(E)-[4-(pyrrolidin-1-ylsulfonyl)phenyl]diazenyl}naphthalen-1-ol](/img/structure/B14811583.png)
